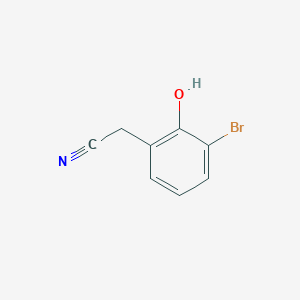

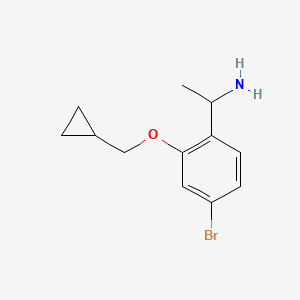

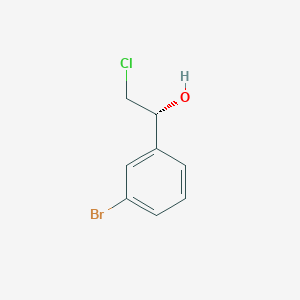

2-(3-Bromo-2-hydroxyphenyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Bromo-2-hydroxyphenyl)acetonitrile is a chemical compound with a molecular weight of 212.04 g/mol . It is also known as 3-bromo-2-(hydroxyphenyl)acetonitrile. This compound has gained increasing attention in recent years due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for this compound is1S/C8H6BrNO/c9-7-3-1-2-6 (4-5-10)8 (7)11/h1-3,11H,4H2 . This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromoacetonitrile derivatives are known to participate in a variety of organic reactions .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis Techniques :

- Wu et al. (2014) detail a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles, highlighting the use of trimethylsilyl cyanide and o-quinone methides. This method could potentially be applicable to 2-(3-Bromo-2-hydroxyphenyl)acetonitrile (Wu, Gao, Chen, & Zhou, 2014).

Reaction Pathways and Mechanisms :

- The study by Mohammed et al. (2011) on 2-(2'-hydroxyphenyl)-benzothiazole in acetonitrile provides insights into reaction pathways and mechanisms, which could be relevant to similar compounds like this compound (Mohammed, Luber, Batista, & Nibbering, 2011).

Chemical Properties and Applications :

- The paper by Betz et al. (2007) discusses the properties of 2-Bromobenzaldehyde cyanohydrin, a compound structurally related to this compound, providing insight into chemical bonding and potential applications (Betz, Betzler, & Klüfers, 2007).

Potential in Organic Synthesis :

- The work of Tsuge et al. (1987) on the synthesis of (diethoxyphosphoryl) acetonitrile oxide and its applications in organic synthesis may offer a perspective on how this compound could be utilized in similar contexts (Tsuge, Kanemasa, Suga, & Nakagawa, 1987).

Electrochemical Studies :

- Allen et al. (2005) conducted a study on the electro-oxidation of bromide in acetonitrile, which could provide insights into the electrochemical behaviors of bromine-containing compounds like this compound (Allen, Buzzeo, Villagrán, Hardacre, & Compton, 2005).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The safety information includes several hazard statements and precautionary statements. For example, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(3-bromo-2-hydroxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPHRGXAUAOSCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)